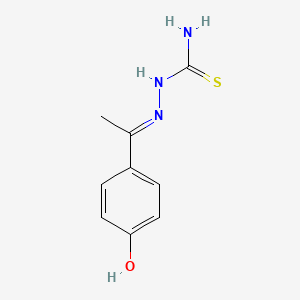

(1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone

Description

Structure

3D Structure

Properties

CAS No. |

5351-80-4 |

|---|---|

Molecular Formula |

C9H11N3OS |

Molecular Weight |

209.27 g/mol |

IUPAC Name |

[(Z)-1-(4-hydroxyphenyl)ethylideneamino]thiourea |

InChI |

InChI=1S/C9H11N3OS/c1-6(11-12-9(10)14)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H3,10,12,14)/b11-6- |

InChI Key |

BIEMWXMGBNTEMI-WDZFZDKYSA-N |

SMILES |

CC(=NNC(=S)N)C1=CC=C(C=C1)O |

Isomeric SMILES |

C/C(=N/NC(=S)N)/C1=CC=C(C=C1)O |

Canonical SMILES |

CC(=NNC(=S)N)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 1e 1 4 Hydroxyphenyl Ethanone Thiosemicarbazone

Direct Condensation Approaches for (1E)-1-(4-hydroxyphenyl)ethanone Thiosemicarbazone Synthesis

The most common and straightforward method for the synthesis of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone is the direct condensation reaction between 4-hydroxyacetophenone and thiosemicarbazide (B42300). smolecule.com This reaction involves the formation of a C=N (imine) bond, which is characteristic of Schiff bases, by the reaction of the carbonyl group of the ketone with the primary amine group of thiosemicarbazide.

Reaction Conditions and Catalysis

The condensation reaction is typically carried out in a suitable solvent, with ethanol (B145695) being a frequently used medium. smolecule.comnih.gov The reaction mixture is generally heated under reflux for several hours to ensure the completion of the reaction. smolecule.com The synthesis can be performed under neutral or acidic conditions. smolecule.com

Acid catalysis is often employed to enhance the rate of the condensation reaction. nih.govuac.bj Various acids can be utilized for this purpose, with glacial acetic acid and p-toluenesulfonic acid being common choices. nih.govnih.gov The acid catalyst protonates the carbonyl oxygen of the 4-hydroxyacetophenone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the thiosemicarbazide.

Table 1: Reaction Conditions for the Synthesis of (1E)-1-(4-hydroxyphenyl)ethanone Thiosemicarbazone

| Reactants | Solvent | Catalyst | Reaction Time | Temperature |

|---|---|---|---|---|

| 4-hydroxyacetophenone, Thiosemicarbazide | Ethanol | Glacial Acetic Acid | 2-3 hours | Reflux |

| 4-hydroxyacetophenone, Thiosemicarbazide | Ethanol | p-Toluenesulfonic acid | Not specified | Not specified |

| 4-hydroxyacetophenone, Thiosemicarbazide | Ethanol | None (neutral) | Several hours | Reflux |

Purification Techniques

Following the completion of the reaction, the crude product is typically isolated and purified to obtain (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone of high purity. Common purification techniques include recrystallization and chromatography. smolecule.comnih.gov

Recrystallization is a widely used method for purifying solid compounds. mt.com The choice of solvent is crucial for effective recrystallization and should be one in which the compound is soluble at high temperatures but sparingly soluble at lower temperatures. mt.com For the purification of thiosemicarbazones, solvents such as ethanol and methanol (B129727) have been successfully employed. nih.gov The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Column chromatography is another effective purification method, particularly for separating the desired product from unreacted starting materials and by-products. nih.gov Silica gel is a common stationary phase used for the purification of thiosemicarbazone derivatives. nih.gov

Derivatization Strategies of the (1E)-1-(4-hydroxyphenyl)ethanone Thiosemicarbazone Core

The core structure of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone offers several sites for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological activities. These modifications can be targeted at the phenolic hydroxyl group or the thiosemicarbazone moiety.

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group on the phenyl ring is a versatile handle for derivatization. It can undergo various reactions, such as esterification and etherification, to introduce different functional groups. smolecule.com For instance, the hydroxyl group can be reacted with acyl chlorides or alkyl halides to form the corresponding esters or ethers. smolecule.com

One specific example of modification at this position involves the functionalization of the p-hydroxy group with an alkyl or aryl benzenesulfonate (B1194179) moiety. This multi-step approach first involves the reaction of 4-hydroxybenzaldehyde (B117250) with a sulfonyl chloride to form a sulfonate ester, followed by the condensation of the resulting aldehyde with thiosemicarbazide.

Structural Variations on the Thiosemicarbazone Moiety

The thiosemicarbazone moiety itself provides opportunities for structural diversification. Modifications can be introduced by using N-substituted thiosemicarbazides in the condensation reaction. nih.govnih.gov This allows for the incorporation of various alkyl or aryl groups at the terminal nitrogen atom (N4) of the thiosemicarbazone chain.

For example, the reaction of 4-hydroxyacetophenone with N(4)-substituted thiosemicarbazides, such as 4-phenylthiosemicarbazide (B147422) or 4-ethyl-3-thiosemicarbazide, leads to the formation of the corresponding N(4)-substituted (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone analogues. researchgate.net

Table 2: Examples of N-Substituted Thiosemicarbazide Precursors for Derivatization

| Thiosemicarbazide Derivative | Resulting Moiety on Thiosemicarbazone |

|---|---|

| 4-Phenylthiosemicarbazide | Phenyl group at N4 |

| 4-Ethyl-3-thiosemicarbazide | Ethyl group at N4 |

| N-(4-methoxybenzyl) thiosemicarbazide | 4-Methoxybenzyl group at N4 |

Multi-Step Synthesis Approaches for Analogues

More complex analogues of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone can be prepared through multi-step synthetic routes. nih.govnih.gov These approaches allow for the introduction of greater structural diversity and the creation of molecules with tailored properties.

One such strategy involves the modification of the starting aldehyde or ketone before the condensation reaction. For example, a multi-step synthesis can be employed to introduce an additional ester linkage into an aldehyde, which is then reacted with thiosemicarbazide to form a more elaborate thiosemicarbazone derivative. nih.gov Another approach involves the use of a natural product, such as safrole, which is first chemically transformed in a multi-step process to an aldehyde that is subsequently condensed with an N-substituted thiosemicarbazide. nih.gov These multi-step syntheses enable the generation of a library of structurally diverse thiosemicarbazone analogues for further investigation. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of 1e 1 4 Hydroxyphenyl Ethanone Thiosemicarbazone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone, both ¹H and ¹³C NMR studies, typically conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), provide definitive evidence for its structural features.

Proton NMR Spectroscopy (¹H NMR)

The ¹H NMR spectrum of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone displays distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.

A characteristic singlet for the methyl (CH₃) protons is observed in the upfield region, typically around 2.19-2.5 ppm. explorationpub.com The aromatic protons on the p-hydroxyphenyl ring typically appear as two doublets, a characteristic AA'BB' system, due to the symmetrical substitution pattern. These signals are generally found between 6.9 and 7.7 ppm. explorationpub.com

The labile protons of the hydroxyl (-OH) and amine (-NH and -NH₂) groups produce signals that can be broad and their chemical shifts are concentration and temperature-dependent. The phenolic -OH proton signal is expected downfield, around 9.8-11.37 ppm. explorationpub.com The hydrazone proton (-C=N-NH-) signal is typically observed as a singlet further downfield, often in the range of 10.1-11.2 ppm. journalijar.com The two protons of the terminal thioamide (-NH₂) group usually appear as two separate broad singlets or a single broad singlet around 7.7-8.2 ppm. explorationpub.comjournalijar.com The presence of E/Z isomers can sometimes be observed in solution, leading to two sets of signals for some protons, although the E-isomer is generally predominant.

Table 1: Typical ¹H NMR Chemical Shifts for (1E)-1-(4-hydroxyphenyl)ethanone Thiosemicarbazone in DMSO-d₆

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.2 - 2.5 | Singlet |

| Aromatic C-H | ~6.9 - 7.7 | Multiplet/Doublets |

| -NH₂ | ~7.7 - 8.2 | Broad Singlet |

| Phenolic -OH | ~9.8 - 11.4 | Singlet |

Carbon-13 NMR Spectroscopy (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the analogous (1E)-1-(2-hydroxyphenyl)ethanone thiosemicarbazone, the carbon of the thione group (C=S) is highly deshielded and appears at approximately 178.16 ppm. journalijar.com The imine carbon (-C=N-) signal is observed around 140.12 ppm, while the phenolic carbon attached to the hydroxyl group (C-O) resonates near 156.86 ppm. journalijar.com The aromatic carbons produce a set of signals in the 116-132 ppm range. journalijar.com The methyl carbon (-CH₃) gives a signal in the upfield region of the spectrum. Based on these values for a close isomer, the expected chemical shifts for the target compound can be reliably predicted.

Table 2: Expected ¹³C NMR Chemical Shifts for (1E)-1-(4-hydroxyphenyl)ethanone Thiosemicarbazone

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~14 |

| Aromatic C-H | ~115 - 130 |

| Aromatic C (quaternary) | ~128 - 149 |

| Phenolic C-O | ~157 |

| Imine C=N | ~148 |

Multi-dimensional NMR Techniques

While one-dimensional NMR provides fundamental structural data, multi-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental for unambiguous assignment of all proton and carbon signals. nih.gov A COSY spectrum would confirm the coupling between adjacent aromatic protons. HSQC would correlate each proton signal with its directly attached carbon, and HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the entire molecular structure, including the assignment of quaternary carbons. nih.gov

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone shows characteristic absorption bands that confirm its structure.

The spectrum typically exhibits a broad band in the 3300-3500 cm⁻¹ region, which corresponds to the O-H stretching vibration of the phenolic group. The N-H stretching vibrations of the hydrazone (-NH) and thioamide (-NH₂) groups are also found in this region, often as sharp peaks around 3140-3400 cm⁻¹. researchgate.netorientjchem.org The absence of a band around 2500 cm⁻¹ confirms that the compound exists in the thione form rather than the thiol tautomer in the solid state. journalijar.com

The C=N (imine) stretching vibration gives rise to a strong absorption band in the range of 1600-1615 cm⁻¹. orientjchem.orgresearchgate.net Aromatic C=C stretching vibrations are observed between 1450 and 1600 cm⁻¹. The characteristic C=S (thione) stretching vibration appears as a band in the 1250 cm⁻¹ and 820-880 cm⁻¹ regions. researchgate.netorientjchem.org

Table 3: Principal IR Absorption Bands for (1E)-1-(4-hydroxyphenyl)ethanone Thiosemicarbazone

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch, broad | ~3300 - 3500 |

| Amine N-H | Stretch | ~3140 - 3400 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Imine C=N | Stretch | ~1600 - 1615 |

| Aromatic C=C | Stretch | ~1450 - 1600 |

Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The molecular formula of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone is C₉H₁₁N₃OS, corresponding to a molecular weight of 209.27 g/mol .

In high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed with a calculated m/z of 210.0701. rsc.org Electron impact (EI) mass spectrometry may show the molecular ion peak [M]⁺ at m/z 209. explorationpub.com However, for many thiosemicarbazones derived from acetophenones, the molecular ion peak is often weak or absent due to the facile loss of small molecules like ammonia (B1221849) (NH₃). scirp.orgscirp.org

Common fragmentation pathways for this class of compounds include the loss of the thioamide portion and cleavages around the hydrazone linkage.

Table 4: Expected Mass Spectrometry Data for (1E)-1-(4-hydroxyphenyl)ethanone Thiosemicarbazone

| Ion | Formula | Expected m/z | Notes |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₂N₃OS⁺ | 210.0701 | Protonated molecule (ESI) |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone is characterized by absorption bands arising from π→π* and n→π* transitions associated with its conjugated system. This system includes the phenyl ring, the imine (C=N) group, and the thione (C=S) group.

The spectrum, typically recorded in solvents like ethanol (B145695) or methanol (B129727), is expected to show intense absorption bands in the UV region. quora.com The π→π* transitions, originating from the extensive conjugation, usually result in strong absorptions between 250 and 350 nm. mu-varna.bgnih.gov The n→π* transitions, which are formally forbidden and thus less intense, are associated with the lone pairs on the nitrogen and sulfur atoms and may appear as a shoulder or a weak band at longer wavelengths. The phenolic hydroxyl group acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima. The position of the absorption maximum for the phenolic moiety is also pH-dependent; deprotonation at higher pH leads to a red shift. nih.gov

Table 5: Expected UV-Vis Absorption Maxima (λ_max) for (1E)-1-(4-hydroxyphenyl)ethanone Thiosemicarbazone

| Transition Type | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π → π* | Phenyl ring, C=N, C=S | ~250 - 350 |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, defining the molecular conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice, revealing the nature and geometry of intermolecular interactions such as hydrogen bonds and π-stacking, which govern the supramolecular architecture.

Single-Crystal X-ray Diffraction Studies of (1E)-1-(4-hydroxyphenyl)ethanone Thiosemicarbazone

A comprehensive search of the current scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone. Consequently, detailed crystallographic data, including unit cell parameters, bond lengths, and bond angles for this specific compound, cannot be presented. The subsequent section will, therefore, focus on the structural analyses of closely related derivatives, which provide valuable insights into the likely structural characteristics of the title compound.

Structural Insights from Co-crystallized Derivatives and Complexes

The crystal structures of several derivatives of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone provide significant insights into the molecular geometry and intermolecular interactions that are likely to be characteristic of the parent compound. These derivatives include isomers, N-substituted analogues, and compounds with modifications to the phenyl ring.

One of the closest isomers for which crystallographic data is available is 2-hydroxyacetophenone (B1195853) thiosemicarbazone. Its analysis reveals a monoclinic crystal system with the space group P2₁/n. The sulfur atom is positioned trans to the nitrogen atom of the hydrazine (B178648) group. The structure is stabilized by both intramolecular and intermolecular hydrogen bonds, with a notable dihedral angle of 22.2(4)° between the phenyl ring and the thiosemicarbazone moiety.

Another informative derivative is 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone, which crystallizes in the monoclinic system with the space group P2₁/a. The asymmetric unit contains two independent molecules which are nearly planar. Intramolecular O—H···N hydrogen bonding is observed in each molecule. The crystal packing is stabilized by weak C—H···O and C—H···π interactions.

The crystal structure of 2-hydroxyacetophenone N(4)-cyclohexyl thiosemicarbazone shows a triclinic system with the space group P-1. The asymmetric unit contains two independent molecules, and the packing is stabilized by intermolecular hydrogen bonds.

Studies on metal complexes of related thiosemicarbazones also offer valuable structural information. For instance, copper(II) complexes of 4-nitroacetophenone-derived thiosemicarbazones have been synthesized and structurally characterized. These studies reveal how the thiosemicarbazone ligand coordinates to the metal center, typically through the sulfur and the imine nitrogen atoms.

The following tables summarize the crystallographic data for some of these representative derivatives.

Table 1: Crystallographic Data for Selected Thiosemicarbazone Derivatives

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 2-hydroxyacetophenone thiosemicarbazone | Monoclinic | P2₁/n | 8.219(3) | 9.297(5) | 13.654(5) | 90 | 102.83(2) | 90 |

| 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone | Monoclinic | P2₁/a | 15.7097(12) | 7.8300(5) | 21.2351(19) | 90 | 92.635(8) | 90 |

| 2-hydroxyacetophenone N(4)-cyclohexyl thiosemicarbazone | Triclinic | P-1 | 6.9436(8) | 12.4762(15) | 18.588(2) | 100.187(2) | 97.069(2) | 92.340(2) |

| 1-[1-(4-Nitrophenyl)ethylidene]thiosemicarbazide | Triclinic | P-1 | 7.4450(15) | 9.3180(19) | 9.4050(19) | 62.08(3) | 76.41(3) | 69.02(3) |

Table 2: Selected Bond Lengths and Angles for 2-hydroxyacetophenone thiosemicarbazone

| Bond | Length (Å) | Angle | Degree (°) |

| S(1)-C(8) | 1.685(2) | C(7)-N(1)-N(2) | 117.8(2) |

| N(1)-C(7) | 1.284(3) | N(1)-N(2)-C(8) | 120.2(2) |

| N(2)-N(1) | 1.381(3) | N(2)-C(8)-S(1) | 117.5(2) |

| N(2)-C(8) | 1.341(3) | N(2)-C(8)-N(3) | 118.0(2) |

| N(3)-C(8) | 1.334(3) | N(3)-C(8)-S(1) | 124.5(2) |

These studies collectively suggest that (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone likely adopts a planar or near-planar conformation, facilitated by intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen. The crystal packing would be expected to be dominated by intermolecular hydrogen bonds involving the N-H groups of the thiosemicarbazone moiety and the sulfur atom, as well as the phenolic hydroxyl group, likely forming extensive networks.

Coordination Chemistry of 1e 1 4 Hydroxyphenyl Ethanone Thiosemicarbazone As a Ligand

Ligand Properties and Chelation Modes of (1E)-1-(4-hydroxyphenyl)ethanone Thiosemicarbazone

This thiosemicarbazone derivative possesses several key characteristics that define its behavior as a ligand.

(1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone typically acts as a bidentate or tridentate ligand. The primary donor atoms involved in coordination are the sulfur (S) of the thiocarbonyl group, the azomethine nitrogen (N), and in some cases, the phenolic oxygen (O). orientjchem.orgnih.gov Coordination commonly occurs through the sulfur and the iminic nitrogen atoms. nih.gov The involvement of the phenolic oxygen in chelation is indicated by the disappearance of the phenolic O-H stretching frequency and a shift in the phenolic C-O vibration in the infrared spectra of the metal complexes. orientjchem.org

Thiosemicarbazones can exist in two tautomeric forms: the thione form and the thiol form. researchgate.netscirp.org In the solid state and in solution, the equilibrium generally favors the thione form. researchgate.netscispace.com However, upon coordination with a metal ion, the ligand can deprotonate and coordinate in its thiol form. This deprotonation leads to the formation of a stable five-membered chelate ring with the metal center. The ability to coordinate in both the neutral thione and the anionic thiol forms allows for great versatility in the types of complexes that can be formed.

Synthesis and Characterization of Metal Complexes with (1E)-1-(4-hydroxyphenyl)ethanone Thiosemicarbazone

The synthesis of metal complexes with this ligand is typically achieved by reacting the thiosemicarbazone with a corresponding metal salt in a suitable solvent, often with heating. jocpr.comnaturalspublishing.com

A wide array of transition metal complexes of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone and similar thiosemicarbazones have been synthesized and studied. These include complexes with copper(II), nickel(II), cobalt(II), zinc(II), manganese(II), and iron(III). orientjchem.orgnih.gov The specific metal ion influences the geometry and properties of the resulting complex.

The stoichiometry of the metal complexes is commonly found to be 1:1 or 1:2 (metal:ligand). nih.gov Based on spectral and magnetic studies, various geometries have been proposed for these complexes. For instance, with similar thiosemicarbazone ligands, Co(II) and Ni(II) complexes have been reported to adopt octahedral geometries, while Cu(II) complexes may exhibit square planar or distorted square-planar geometries. orientjchem.orgsphinxsai.com Tetrahedral geometries have also been suggested for some Co(II) complexes. sphinxsai.com

Several spectroscopic techniques are employed to characterize these metal complexes and confirm the coordination of the ligand.

FT-IR Spectroscopy: Infrared spectroscopy is crucial for determining the coordination mode of the ligand. Key vibrational bands that are monitored include ν(N-H), ν(C=N), ν(C=S), and ν(O-H). A shift in the ν(C=N) and ν(C=S) bands upon complexation indicates the involvement of the azomethine nitrogen and the sulfur atom in bonding to the metal ion. nih.govnih.gov The disappearance of the ν(O-H) band suggests deprotonation and coordination of the phenolic oxygen. orientjchem.org

UV-Vis Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. The d-d transitions observed in the visible region are characteristic of the specific metal ion and its coordination environment.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II). The EPR spectra can provide insights into the symmetry of the coordination environment and the nature of the metal-ligand bonding. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons upon complexation can provide evidence for the coordination of the ligand to the metal center. naturalspublishing.com For instance, the downfield shift of the azomethine proton signal is indicative of its involvement in coordination.

X-ray Diffraction Studies of Metal Complexes

Studies on various thiosemicarbazone complexes have revealed diverse coordination modes. The ligands can coordinate to metal ions in a neutral form or as a deprotonated anion. rsc.org The coordination typically involves the sulfur atom and one of the nitrogen atoms of the thiosemicarbazone backbone, forming a stable chelate ring. ntu.edu.tw

In many documented crystal structures of metal complexes with thiosemicarbazone derivatives, the ligand acts as a bidentate or tridentate chelating agent. rsc.orgnih.gov For instance, in some complexes, the thiosemicarbazone coordinates through the sulfur and the azomethine nitrogen atom. nih.gov The geometry of the resulting metal complexes can vary significantly, ranging from square planar and tetrahedral to octahedral, depending on the metal ion, its oxidation state, and the presence of other coordinating ligands. rsc.orgisca.me

The specific crystal structure of metal complexes with (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone would depend on the metal ion involved. For example, a silver(I) complex with a similar thiosemicarbazone ligand, 4-hydroxybenzaldehyde-thiosemicarbazone, was found to have a distorted tetrahedral geometry, with the ligand coordinating through the sulfur atom. ijcce.ac.ir

Table 1: Illustrative Crystallographic Data for Thiosemicarbazone Metal Complexes

| Metal Complex Example | Crystal System | Space Group | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| [Ag(PPh₃)₃(4Hbatsc)]NO₃ | Triclinic | P-1 | Distorted Tetrahedral | Ag-S: 2.58 | ijcce.ac.ir |

| [Ru(bpy)₂(bztsc-NO₂)]ClO₄ | - | - | - | Ru-N: 2.06, Ru-S: 2.41 | ntu.edu.tw |

| [Ru(bpy)₂(actsc)]ClO₄ | - | - | - | Ru-N: 2.08, Ru-S: 2.42 | ntu.edu.tw |

Note: This table provides examples from related thiosemicarbazone complexes to illustrate typical crystallographic findings. Data for the specific title compound's complexes may vary.

Computational and Theoretical Investigations on 1e 1 4 Hydroxyphenyl Ethanone Thiosemicarbazone

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the geometric and electronic properties of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone. These methods provide a detailed picture of the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For thiosemicarbazone derivatives, calculations are often performed using Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a suitable basis set, such as 6-311G(d,p) or 6-311++G(d,p). nih.govnih.gov

The optimization process systematically alters the molecular geometry to find the configuration with the lowest possible energy, representing the molecule's most stable state. From this optimized structure, key geometrical parameters like bond lengths and bond angles can be determined. materialsciencejournal.org For (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone, DFT calculations would reveal a nearly planar conformation, particularly regarding the dihedral angle between the phenyl ring and the thiosemicarbazone side chain, which facilitates electronic delocalization. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for a Thiosemicarbazone Core Structure (Calculated via DFT)

| Parameter | Bond | Bond Length (Å) | Parameter | Angle | Bond Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C=S | ~1.68 | Bond Angle | N-N-C | ~117 |

| Bond Length | C=N | ~1.29 | Bond Angle | N-C-S | ~124 |

| Bond Length | N-N | ~1.38 | Bond Angle | N-C-N | ~116 |

| Bond Length | C-N (Amide) | ~1.36 | Bond Angle | C-C=N | ~121 |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. nih.govnih.gov In (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone, the HOMO is typically distributed over the electron-rich sulfur atom and the thiourea moiety, while the LUMO is often localized on the C=N bond and the phenyl ring. This distribution dictates how the molecule interacts with other chemical species.

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a quantitative measure of the molecule's stability and reactivity. materialsciencejournal.org

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability and reactivity.

Chemical Potential (μ): Related to electronegativity (μ = -χ), it describes the tendency of electrons to escape from a system.

These descriptors are invaluable for predicting how (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone will behave in a chemical reaction.

Table 2: Representative Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Parameter | Value (eV) | Descriptor | Value (eV) |

|---|---|---|---|

| E_HOMO | -6.15 | Energy Gap (ΔE) | 4.55 |

| E_LUMO | -1.60 | Electronegativity (χ) | 3.875 |

| Ionization Potential (I) | 6.15 | Chemical Hardness (η) | 2.275 |

| Electron Affinity (A) | 1.60 | Chemical Softness (S) | 0.439 |

Note: Values are representative for thiosemicarbazone derivatives and may vary based on the specific computational method and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. nih.gov It is particularly useful for predicting electronic absorption spectra (UV-Visible spectra) by calculating the energies of electronic transitions between different molecular orbitals. materialsciencejournal.org

For (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone, TD-DFT calculations can identify the principal electronic transitions, such as the π → π* and n → π* transitions. These transitions are responsible for the molecule's characteristic absorption bands in the UV-Vis spectrum. The π → π* transitions typically involve the promotion of an electron from a π bonding orbital (often the HOMO) to a π* antibonding orbital (often the LUMO) and are usually high in intensity. The n → π* transitions involve non-bonding electrons (like those on the sulfur or nitrogen atoms) and are generally weaker. Comparing the theoretically simulated spectrum with experimental data helps validate the accuracy of the computational model. materialsciencejournal.org

Table 3: Representative Theoretical Electronic Transitions and Absorption Wavelengths (TD-DFT)

| Transition | Major Contribution | Calculated Wavelength (λ_max) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | HOMO → LUMO | ~330 nm | ~0.85 |

| S0 → S2 | HOMO-1 → LUMO | ~285 nm | ~0.20 |

| S0 → S3 | HOMO → LUMO+1 | ~260 nm | ~0.15 |

Note: Values are illustrative and depend on the specific molecule and computational parameters.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target.

For (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone, molecular docking studies are performed to understand its potential interactions with various biological macromolecules. Thiosemicarbazones are known to target a wide range of biological entities, including enzymes like tyrosinase and ribonucleotide reductase, as well as proteins involved in cancer cell proliferation and bacterial replication like DNA gyrase and topoisomerase. smolecule.commdpi.com

The docking process involves placing the optimized 3D structure of the thiosemicarbazone into the active site of a target macromolecule. A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol, which reflects the strength of the interaction. The analysis of the resulting docked pose reveals the specific intermolecular interactions, such as:

Hydrogen Bonds: Formed between the N-H or O-H groups of the thiosemicarbazone and polar amino acid residues in the protein's active site. smolecule.com

Hydrophobic Interactions: Occur between the aromatic phenyl ring and nonpolar residues. smolecule.com

Pi-Alkyl or Pi-Sigma Interactions: Involving the π-system of the phenyl ring. nih.gov

These studies can predict whether (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone can effectively bind to a specific biological target and elucidate the molecular basis of its potential biological activity. nih.gov

Table 4: Representative Molecular Docking Results of Thiosemicarbazone Derivatives with Biological Targets

| Target Protein (PDB ID) | Biological Function | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|---|

| Tyrosinase (e.g., 2Y9X) | Melanin (B1238610) Synthesis | -6.5 to -8.0 | His, Val, Met, Phe | Hydrogen bonding, Hydrophobic, Metal coordination |

| DNA Gyrase (e.g., 5MMN) | Bacterial DNA Replication | -7.0 to -9.0 | Asp, Gly, Arg | Hydrogen bonding, Pi-cation |

| Androgen Receptor (e.g., 5T8E) | Prostate Cancer Progression | -8.0 to -9.5 | Arg, Gln, Asn, Leu | Hydrogen bonding, Hydrophobic |

| Topoisomerase II (e.g., 1ZXM) | DNA Topology Maintenance | -7.5 to -8.5 | Asp, Thr, Gly | Hydrogen bonding with DNA bases and protein residues |

Note: The data presented are representative values for the thiosemicarbazone class of compounds to illustrate typical findings from docking studies.

Role of Hydrogen Bonding and Hydrophobic Interactions

The biological efficacy of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone is significantly influenced by its interactions with target macromolecules, primarily through hydrogen bonding and hydrophobic contacts. Computational studies have been instrumental in dissecting these interactions at an atomic level.

Molecular docking simulations are a cornerstone of these investigations, predicting the preferred orientation of the compound when bound to a receptor. These simulations have shown that the thiosemicarbazone moiety and the hydroxyphenyl group are crucial for forming a stable complex with various enzymes and proteins. For instance, in studies involving analogous thiosemicarbazone derivatives and their interaction with tyrosinase, a key enzyme in melanin synthesis, the thiosemicarbazone backbone is often observed to form critical hydrogen bonds with amino acid residues in the active site.

The hydroxyl group on the phenyl ring frequently acts as a hydrogen bond donor, while the nitrogen and sulfur atoms of the thiosemicarbazone chain can act as hydrogen bond acceptors. These interactions are vital for the stabilization of the ligand-protein complex. Hydrophobic interactions also play a significant role, with the phenyl ring of the compound often engaging in π-π stacking or other non-polar interactions with hydrophobic pockets within the target protein.

Table 1: Illustrative Hydrogen Bond and Hydrophobic Interactions of a Thiosemicarbazone Analog with a Target Protein

| Interacting Ligand Atom | Interacting Residue | Interaction Type | Distance (Å) |

| O (hydroxyl) | HIS244 | Hydrogen Bond | 2.8 |

| N (hydrazine) | GLU256 | Hydrogen Bond | 3.1 |

| S (thioamide) | VAL283 | Hydrogen Bond | 3.5 |

| Phenyl Ring | PHE264 | π-π Stacking | 4.2 |

| Phenyl Ring | ILE281 | Hydrophobic | 3.9 |

Note: The data in this table is representative of interactions observed for structurally similar thiosemicarbazone compounds and is intended for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the stability of the ligand-protein complex over time. MD simulations are powerful computational methods that simulate the movements and interactions of atoms and molecules, providing insights into the conformational changes and flexibility of the system.

In the context of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone, MD simulations are used to assess the stability of the docked pose. A simulation is typically run for a period of nanoseconds, during which the trajectory of the ligand and protein is tracked. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex. A stable complex is generally characterized by a low and converging RMSD value.

Furthermore, MD simulations can provide detailed information about the changes in hydrogen bonding patterns and hydrophobic contacts throughout the simulation. The residence time of specific hydrogen bonds can be calculated, offering a measure of their strength and importance in maintaining the binding. The flexibility of different regions of the protein upon ligand binding can also be analyzed through root-mean-square fluctuation (RMSF) plots. These analyses help in identifying the key residues that are crucial for the dynamic recognition and binding of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

For thiosemicarbazone derivatives, QSAR studies have been successfully employed to predict their antibacterial, antifungal, and anticancer activities. These studies typically involve a dataset of compounds with known biological activities. A variety of molecular descriptors are calculated for each compound, which can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., steric and electronic parameters).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates a selection of these descriptors with the observed biological activity. The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

A hypothetical QSAR model for a series of thiosemicarbazone analogs might reveal that descriptors related to hydrophobicity, electronic properties (such as the energy of the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), and steric bulk are significant contributors to their biological activity. Such a model can provide valuable insights into the structural features that are essential for the desired therapeutic effect and can be used to virtually screen new derivatives of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone with potentially improved activity.

Table 2: Example of Molecular Descriptors Used in QSAR Models for Thiosemicarbazone Analogs

| Descriptor | Description | Typical Influence on Activity |

| LogP | Octanol-water partition coefficient | Positive or negative, depending on the target |

| Molecular Weight (MW) | Mass of the molecule | Often a parabolic relationship |

| HOMO Energy | Energy of the highest occupied molecular orbital | Related to electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Related to electron-accepting ability |

| Molar Refractivity (MR) | Molar volume and polarizability | Often positively correlated with activity |

Note: The influence of descriptors can vary significantly depending on the specific biological activity and the dataset of compounds being modeled.

In Vitro Biological Activity Research of 1e 1 4 Hydroxyphenyl Ethanone Thiosemicarbazone and Its Metal Complexes

Antimicrobial Activity Investigations

(1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone and its metal derivatives have demonstrated notable activity against a wide range of pathogenic microorganisms, including bacteria, fungi, and viruses. smolecule.com The structural characteristics of thiosemicarbazones, particularly their ability to act as chelating ligands for metal ions, are considered crucial to their biological efficacy. nih.govrdd.edu.iqdergipark.org.tr

Antibacterial Activity (Gram-positive and Gram-negative bacteria)

The antibacterial potential of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone and its metal complexes has been evaluated against various Gram-positive and Gram-negative bacterial strains. Studies consistently show that the coordination of the thiosemicarbazone ligand to metal centers often enhances its antibacterial potency compared to the free ligand. researchgate.netresearchgate.net This increased activity is frequently attributed to the principles of chelation theory, which suggest that the formation of a metal complex increases the lipophilicity of the molecule, facilitating its transport across the bacterial cell membrane. rdd.edu.iq

Research has demonstrated the efficacy of these compounds against bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). nih.govresearchgate.netmdpi.comsemanticscholar.org For instance, certain metal complexes of thiosemicarbazone derivatives have shown better inhibition against both Gram-positive and Gram-negative bacteria when compared to standard antibiotics like chloramphenicol. nih.govresearchgate.net Specific investigations into thiosemicarbazones have also highlighted their potent activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Bacterial Strain | Gram Type | Observed Activity of Thiosemicarbazones/Metal Complexes |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Susceptible nih.govresearchgate.netnih.gov |

| Bacillus subtilis | Gram-positive | Susceptible researchgate.netmdpi.com |

| Escherichia coli | Gram-negative | Susceptible researchgate.netnih.govresearchgate.net |

| Pseudomonas aeruginosa | Gram-negative | Susceptible researchgate.net |

| Salmonella typhi | Gram-negative | Susceptible nih.govnih.gov |

Antifungal Activity (e.g., Candida albicans, Paracoccidioides brasiliensis)

The antifungal properties of thiosemicarbazones and their complexes are a significant area of study. Investigations have confirmed their activity against several fungal pathogens. researchgate.netmdpi.com Notably, these compounds have been tested against opportunistic yeasts like Candida albicans and pathogenic fungi such as Paracoccidioides brasiliensis, the causative agent of paracoccidioidomycosis. researchgate.netnih.govnih.gov

Studies on various thiosemicarbazone derivatives have reported Minimum Inhibitory Concentration (MIC) values against C. albicans and other fungi like Aspergillus niger. researchgate.net Research on other related compounds has shown promising fungicidal effects against P. brasiliensis, with some derivatives exhibiting MIC values in the low micromolar range. nih.govuniroma1.itmdpi.com

| Fungal Strain | Observed Activity of Thiosemicarbazones/Metal Complexes |

|---|---|

| Candida albicans | Susceptible, with reported MIC values for various derivatives researchgate.net |

| Paracoccidioides brasiliensis | Susceptible, with some derivatives showing potent fungicidal effects nih.govuniroma1.itmdpi.com |

| Aspergillus niger | Susceptible researchgate.net |

| Trichophyton mentagrophites | Susceptible researchgate.net |

Antiviral Activity

The antiviral potential of thiosemicarbazones has been recognized for several decades. smolecule.comresearchgate.net Research has extended to evaluating their efficacy against a variety of viruses. Studies have demonstrated the in vitro inhibitory properties of certain thiosemicarbazone derivatives against viruses such as the Dengue virus, adenovirus, and bovine viral diarrhea virus (BVDV), which serves as a surrogate model for the Hepatitis C virus. nih.govresearchgate.netresearchgate.net The mechanism of antiviral action is often linked to the inhibition of viral enzymes essential for replication. researchgate.net

Proposed Mechanisms of Antimicrobial Action

The antimicrobial action of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone and its metal complexes is believed to be multifactorial. Chelation is a central aspect of their mechanism. Upon complexation with a metal ion, the polarity of the metal is reduced, which enhances the lipophilicity of the entire complex. This allows the molecule to more readily permeate the lipid layers of microbial cell membranes. researchgate.net

Once inside the cell, the metal complex can interfere with normal cellular processes. Potential mechanisms include:

Enzyme Inhibition : The metal ion can bind to and block the active sites of enzymes, disrupting vital metabolic pathways. smolecule.com

Disruption of Protein Synthesis : The compounds may interfere with the synthesis of proteins necessary for microbial survival. mdpi.com

Interference with Nucleic Acid Synthesis : They may inhibit the replication and synthesis of DNA, preventing cell division and proliferation. smolecule.commdpi.com

Oxidative Stress : Some studies, particularly on antibacterial action against MRSA, suggest that thiosemicarbazones can induce oxidative stress responses, leading to the production of damaging reactive oxygen species like hydrogen peroxide. nih.gov

Anticancer and Antiproliferative Activity Studies

In addition to their antimicrobial properties, thiosemicarbazones and their metal complexes are widely investigated for their potential as anticancer agents. smolecule.comresearchgate.net Their mode of action in cancer cells is often attributed to the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair, leading to cell cycle arrest and apoptosis. smolecule.com

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., Hep3B, HeLa, A549, MCF-7, HL-60)

The cytotoxic effects of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone derivatives and their metal complexes have been assessed against a panel of human cancer cell lines. These studies typically determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Research has shown that these compounds exhibit significant cytotoxic activity against various cancer cell lines, including:

Hep3B (Hepatocellular carcinoma) researchgate.netresearchgate.net

HeLa (Cervical cancer) researchgate.netresearchgate.netmdpi.com

A549 (Lung adenocarcinoma) researchgate.netresearchgate.netunito.it

MCF-7 (Breast adenocarcinoma) researchgate.netresearchgate.netmdpi.comunito.it

HL-60 (Promyelocytic leukemia) mdpi.comnih.gov

The potency of these compounds can be influenced by the specific substituents on the thiosemicarbazone backbone and the nature of the coordinated metal ion. nih.gov For example, certain substituted quinoline (B57606) thiosemicarbazones displayed potent antiproliferative activity against A549, HeLa, MCF7, and Hep3B cell lines, with IC₅₀ values in the low microgram per milliliter range. researchgate.net Similarly, other derivatives have shown significant growth inhibition against MCF-7 and HL-60 cell lines. mdpi.com

| Cancer Cell Line | Type of Cancer | Observed Activity of Thiosemicarbazones/Metal Complexes |

|---|---|---|

| A549 | Lung Adenocarcinoma | Demonstrated cytotoxicity researchgate.netresearchgate.netunito.it |

| Hep3B | Hepatocellular Carcinoma | Demonstrated cytotoxicity researchgate.netresearchgate.net |

| MCF-7 | Breast Adenocarcinoma | Demonstrated cytotoxicity mdpi.comunito.it |

| HeLa | Cervical Cancer | Demonstrated cytotoxicity researchgate.netmdpi.com |

| HL-60 | Promyelocytic Leukemia | Demonstrated cytotoxicity mdpi.comnih.gov |

Mechanisms of Action at the Cellular Level

The cytotoxic potential of thiosemicarbazones, including (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone and its analogues, is underpinned by several complex cellular mechanisms. These compounds can interfere with fundamental cellular processes, leading to the inhibition of cell proliferation and the induction of cell death.

Interference with DNA Synthesis: Thiosemicarbazones are recognized for their ability to interfere with DNA synthesis, a critical process for proliferating cells. mdpi.com This interference is often linked to the inhibition of enzymes essential for DNA replication, such as topoisomerases and, most notably, ribonucleotide reductase. mdpi.comijpcbs.com Some derivatives have been shown to interact with calf-thymus DNA, suggesting a potential for DNA intercalation which results in a decrease in band intensities and a small shift in wavelength. nih.gov Metal complexes of thiosemicarbazones can also induce DNA fragmentation. frontiersin.org

Cell Cycle Arrest: A significant mechanism through which thiosemicarbazones exert their antiproliferative effects is the disruption of the normal cell cycle progression. Studies on various thiosemicarbazone compounds have demonstrated their capacity to induce cell cycle arrest at different phases. For instance, treatment with certain thiosemicarbazone derivatives can lead to an accumulation of cells in the G0/G1, G2/M, or sub-G1 phases. nih.govnih.gov This arrest prevents cancer cells from proceeding through the necessary checkpoints for division, thereby halting their proliferation. nih.gov For example, a copper(II) thiosemicarbazone complex was found to cause a reversible arrest in the G0/G1 and G2/M phases in different leukemia cell lines. nih.gov Another study on a related compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240), showed it induced significant G0/G1 phase arrest in a time-dependent manner in HT-29 human colon adenocarcinoma cells. nih.govnih.gov

Apoptosis Induction: Inducing apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Thiosemicarbazones and their metal complexes are potent inducers of apoptosis. nih.gov This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation. nih.govresearchgate.net The induction of apoptosis by these compounds can be triggered through multiple signaling pathways. One key pathway involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential. nih.govnih.gov This leads to the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Research has shown that thiosemicarbazone treatment can alter the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), further promoting cell death. nih.govnih.gov Flow cytometry analysis has confirmed that thiosemicarbazone derivatives can significantly increase the population of both early and late apoptotic cells. nih.govresearchgate.net

Ribosomal Protein Targeting and Translation Inhibition

While thiosemicarbazones exhibit a broad range of biological activities, their specific action through direct ribosomal protein targeting and subsequent translation inhibition is not a prominently reported mechanism in the existing scientific literature for compounds of this class. The primary modes of action are more commonly associated with the inhibition of enzymes crucial for DNA synthesis and the induction of oxidative stress, as detailed in other sections of this article. mdpi.comfrontiersin.orgnih.gov While some thiosemicarbazones have been noted to inhibit protein synthesis as part of their antifungal mechanism, specific interactions with ribosomal proteins in mammalian cells have not been extensively characterized for (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone.

Enzyme Inhibition Studies

(1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone and its structural analogues have been the subject of numerous studies to evaluate their inhibitory effects on various enzymes that play critical roles in pathological conditions.

Tyrosinase Inhibition and Anti-Melanogenesis Potential

Tyrosinase is a key copper-containing enzyme that plays a crucial role in the biosynthesis of melanin (B1238610), the primary pigment in human skin and hair. frontiersin.org Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, inhibitors of tyrosinase are of great interest for applications in cosmetics and medicine as skin-whitening and anti-melanogenesis agents.

Thiosemicarbazones derived from acetophenones have emerged as potent inhibitors of tyrosinase. nih.gov Research has shown that (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone and related compounds exhibit significant, dose-dependent inhibition of mushroom tyrosinase activity. frontiersin.org The inhibitory mechanism is often reversible and can be of a competitive or mixed type. frontiersin.org The 4-hydroxy group on the phenyl ring is considered an important feature for this inhibitory activity. Studies on various monosubstituted acetophenone (B1666503) thiosemicarbazones have demonstrated IC₅₀ values in the low micromolar range, with some compounds showing potency greater than the standard inhibitor, kojic acid. nih.govnih.gov Beyond direct enzyme inhibition, these compounds have also been shown to inhibit melanin production in B16F10 murine melanoma cell lines, confirming their anti-melanogenesis potential at a cellular level. nih.govfrontiersin.org

| Compound | Substitution Pattern | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| TSC 5 | 4'-hydroxyacetophenone | 0.54 ± 0.04 | Mixed |

| TSC 6 | 2',4'-dihydroxyacetophenone | 0.31 ± 0.01 | Competitive |

| TSC 8 | 2'-hydroxyacetophenone | 0.89 ± 0.05 | Mixed |

| TSC 9 | 3'-hydroxyacetophenone | 0.99 ± 0.05 | Mixed |

| Kojic Acid (Standard) | - | 16.67 ± 2.12 | - |

Data adapted from a study on monosubstituted acetophenone thiosemicarbazones. nih.gov

Cholinesterase Inhibition (Acetylcholinesterase)

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. Research into novel AChE inhibitors has included phenolic compounds and their derivatives. Certain 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethan-1-one compounds, which share a structural core with the subject of this article, have demonstrated potent AChE inhibitory activity, with Kᵢ values in the nanomolar range. Studies on para-substituted thiosemicarbazones have also identified compounds with significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values comparable to the standard drug galantamine. The inhibitory kinetics for related compounds have often been characterized as a mixed-type inhibition.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and CA inhibitors are used clinically as diuretics and antiglaucoma agents. The phenol (B47542) group is a known zinc-binding group, making phenolic compounds promising candidates for CA inhibition. Indeed, derivatives of 1-(4-hydroxyphenyl)ethanone have been evaluated for their inhibitory effects against human CA isoforms, specifically hCA I and hCA II. These studies have revealed potent inhibitory activity, with some compounds exhibiting Kᵢ values in the single-digit nanomolar range, indicating strong binding to the enzyme's active site.

| Enzyme Target | Compound Type | Inhibitory Constant (Kᵢ or IC₅₀) |

|---|---|---|

| Acetylcholinesterase (AChE) | 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanone | Kᵢ = 22.13 ± 1.96 nM |

| Carbonic Anhydrase I (hCA I) | 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanone | Kᵢ = 8.61 ± 0.90 nM |

| Carbonic Anhydrase II (hCA II) | 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanone | Kᵢ = 8.76 ± 0.84 nM |

Data adapted from a study on 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones.

Ribonucleoside Diphosphate Reductase Inhibition (General Thiosemicarbazone Activity)

Ribonucleotide reductase (RR) is an essential enzyme that catalyzes the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates. This reaction is the rate-limiting step in the production of deoxynucleoside triphosphates (dNTPs), the building blocks for DNA synthesis and repair. Due to its critical role in cell proliferation, RR is a well-established and attractive target for cancer chemotherapy. ijpcbs.com

Thiosemicarbazones as a chemical class are widely recognized as potent inhibitors of RR. ijpcbs.comnih.gov Their mechanism of inhibition is believed to involve the chelation of the iron cofactor that is essential for the enzyme's catalytic activity, thereby inactivating the enzyme and halting DNA synthesis. ijpcbs.com Numerous thiosemicarbazone derivatives, including those derived from p-hydroxy benzaldehyde, have been synthesized and shown to be more potent RR inhibitors than the standard drug, Hydroxyurea. nih.gov This inhibitory action is a cornerstone of the anticancer activity attributed to many thiosemicarbazone compounds. nih.gov

Antioxidant Activity Assessment

The antioxidant potential of thiosemicarbazones and their metal complexes is a significant area of research, as the ability to neutralize reactive oxygen species (ROS) is linked to the prevention of cellular damage involved in numerous diseases. The core structure of thiosemicarbazones, featuring nitrogen and sulfur atoms, endows them with the ability to act as effective free radical scavengers. nih.gov The antioxidant capacity of these compounds is typically evaluated using various in vitro assays that measure their ability to reduce stable radicals or chelate metal ions.

Radical Scavenging Assays (e.g., DPPH, ABTS)

Radical scavenging assays are the most common methods for determining the antioxidant activity of chemical compounds. These assays are based on the ability of an antioxidant to donate a hydrogen atom or an electron to a stable free radical, thereby neutralizing it. The extent of this reaction is typically measured spectrophotometrically.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of compounds. nih.gov The DPPH radical is a stable, deep violet-colored molecule that shows a strong absorption maximum at approximately 517 nm. nih.gov When an antioxidant compound reduces the DPPH radical by donating a hydrogen atom or an electron, the solution's color fades to a pale yellow. nih.gov The decrease in absorbance is proportional to the radical scavenging activity of the compound.

While specific DPPH scavenging data for (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone is unavailable, studies on other thiosemicarbazones demonstrate the utility of this assay. For instance, research on certain camphene-based thiosemicarbazones showed that they exhibited dose-dependent scavenging activity. nih.gov Similarly, studies on metal complexes often reveal that chelation can enhance antioxidant activity compared to the free ligand. For example, the copper(II) complex of a different Schiff base, (4E)-4-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]pentan-2-one, showed significant scavenging activity, which is often quantified by the half-maximal inhibitory concentration (IC50), the concentration of the substance required to scavenge 50% of the radicals. nih.gov

Table 1: Example of DPPH Radical Scavenging Activity for a Cu(II) Schiff Base Complex Note: The following data is for the Cu(II) complex of (4E)-4-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]pentan-2-one, a structurally related compound, and is presented for illustrative purposes.

| Compound | DPPH IC50 (µM) |

| Cu(II) Complex | 2.31 ± 1.54 |

Data sourced from reference nih.gov.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS assay is another prevalent method for assessing antioxidant capacity. nih.gov It involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with a strong oxidizing agent like potassium persulfate. nih.gov Antioxidant compounds added to the pre-formed radical solution neutralize the ABTS•+, causing the color to fade. The change in absorbance, typically measured around 734 nm, is used to quantify the compound's scavenging ability. nih.gov

This assay is applicable to both hydrophilic and lipophilic compounds. nih.gov Research on various thiosemicarbazones and their metal complexes has demonstrated their capacity to scavenge the ABTS radical. For example, a study on 2-[1-Oxo-1-(piperidin-1-yl)propan-2-ylidene]-N-(prop-2-en-1-yl)hydrazinecarbothioamide and its nickel(II) complex showed potent activity against ABTS•+ cation radicals, with the complex demonstrating activity close to that of the standard antioxidant, Trolox. researchgate.net

Table 2: Example of ABTS Radical Scavenging Activity for a Co(II) Schiff Base Complex Note: The following data is for the Co(II) complex of (4E)-4-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]pentan-2-one, a structurally related compound, and is presented for illustrative purposes.

| Compound | ABTS IC50 (µM) |

| Co(II) Complex | 1.83 ± 1.08 |

Data sourced from reference nih.gov.

Correlation with Antiproliferative Properties

A growing body of research suggests a potential correlation between the antioxidant properties of thiosemicarbazones and their antiproliferative activity against cancer cells. nih.gov Oxidative stress, caused by an imbalance of reactive oxygen species, is known to contribute to cancer development and progression. researchgate.net Compounds that can mitigate oxidative stress by scavenging free radicals may, therefore, also inhibit the growth of cancer cells.

The mechanism often proposed is that antioxidants can protect non-cancerous cells from DNA damage that could lead to carcinogenesis. nih.gov Furthermore, some thiosemicarbazones are believed to exert their anticancer effects by generating ROS within cancer cells, leading to apoptosis, a mechanism that seems contradictory but is dependent on the specific cellular environment. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituents on Biological Activities

The therapeutic potential of thiosemicarbazones can be significantly modulated by the introduction of various substituent groups. The nature and position of these substituents can alter the electronic configuration, lipophilicity, and steric properties of the molecule, thereby influencing its interaction with biological targets.

Modifications to the 4-hydroxyphenyl group of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone can lead to substantial changes in biological activity. The hydroxyl group, in particular, is a key feature, contributing to the molecule's ability to form hydrogen bonds and potentially acting as a proton donor.

The position and nature of substituents on the phenyl ring are critical. For instance, the presence of electron-donating or electron-withdrawing groups can alter the electron density of the entire molecule, which in turn affects its reactivity and binding affinity for biological receptors. Studies on related thiosemicarbazone derivatives have shown that the introduction of groups like methoxy (B1213986) (-OCH3) can increase electron donation and bond polarizability, potentially easing cellular interactions. Conversely, the addition of halogen atoms can have a profound effect on activity, with the number and position of these halogens being significant factors. For example, compounds with ortho-hydroxyl groups on the phenyl ring have demonstrated potential as effective agents against certain cancer cell lines.

The unique combination of a hydroxyphenyl group and a thiosemicarbazone moiety in (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone enhances its capacity to form metal complexes and imparts a diverse range of biological activities that are not typically observed in simpler derivatives.

Table 1: Impact of Phenyl Ring Substituents on Thiosemicarbazone Activity

| Substituent | Position | General Effect on Activity | Reference |

| Hydroxyl (-OH) | ortho | Can enhance anticancer activity | |

| Methoxy (-OCH3) | ortho, meta | Increases electron donation, may improve cellular interactions | |

| Chlorine (-Cl) | Varies | Number and position significantly affect activity |

Alterations to the thiosemicarbazone side chain ( =N-NH-(C=S)-NH2) represent another critical avenue for modifying the biological profile of the parent compound. Variations can be introduced at the terminal N4-nitrogen, the sulfur atom, or the hydrazinic nitrogen.

Modifications at the N4-position with different groups can lead to significant differences in cellular uptake and can result in superior antitumor activity. For example, increasing the lipophilicity of this position, such as by adding a cyclohexyl group, can facilitate penetration of cellular membranes, allowing for more effective targeting of intracellular components. The introduction of polar substituents, such as ethylmorpholine or glucose, can increase the compound's polarity, which in turn affects its biological activity.

The fundamental structure of thiosemicarbazones, with a central carbon atom bonded to sulfur and nitrogen, provides numerous opportunities for such molecular modifications, making them a versatile scaffold for designing new medicinal candidates.

Table 2: Influence of Thiosemicarbazone Side Chain Modifications

| Modification Site | Substituent Type | Potential Impact | Reference |

| N4-Position | Cyclohexyl | Increased lipophilicity, enhanced cellular penetration | |

| N4-Position | Ethylmorpholine, Glucose | Increased polarity, altered biological activity | |

| General Side Chain | Various | Can be tailored to improve therapeutic properties |

Role of Metal Coordination in Enhancing Biological Efficacy

A hallmark of thiosemicarbazones is their strong ability to chelate metal ions, a property that often leads to a significant enhancement of their biological activities. The formation of metal complexes can profoundly alter the physicochemical properties of the thiosemicarbazone ligand, leading to improved therapeutic efficacy.

The process of chelation, where the thiosemicarbazone ligand binds to a central metal ion through its sulfur and azomethine nitrogen atoms, results in the formation of a stable complex. This complexation can enhance the lipophilic character of the molecule. An increase in lipophilicity can facilitate the permeation of the compound across biological membranes, thereby improving its bioavailability and cellular uptake.

Tweedy's chelation theory suggests that the partial sharing of the metal's positive charge with the donor atoms of the ligand reduces the polarity of the metal ion. This reduction in polarity can make the complex more lipid-soluble, allowing it to penetrate cell membranes more effectively. Upon coordination, the metal ion can orient the ligands in such a way that the lipophilic and aromatic parts face outwards, further promoting interaction with and passage through lipid bilayers.

The choice of the metal ion is a critical determinant of the biological activity profile of the resulting complex. Different metal ions, such as copper(II), nickel(II), cobalt(II), and zinc(II), can impart distinct properties to the thiosemicarbazone complex. The biological action of the complex is influenced by factors such as the electronic configuration of the coordinated metal ion.

For instance, copper(II) complexes of thiosemicarbazones are often noted for their potent biological activities, including antitumor and anti-inflammatory effects. The complexation with copper can improve the antitumor activity against melanoma cells, an effect associated with DNA damage and cell cycle arrest. In some cases, the order of efficacy for anti-tuberculosis activity of thiosemicarbazone complexes was found to be Zn(II) > Cu(II) > Ni(II) > Co(II). This highlights the significant role the specific metal ion plays in defining the therapeutic potential of the complex.

Table 3: Effect of Different Metal Ions on Thiosemicarbazone Complex Activity

| Metal Ion | Reported Biological Activity Enhancement | Reference |

| Copper (Cu(II)) | Potent antiviral, antitumor, and anti-inflammatory agent | |

| Zinc (Zn(II)) | High anti-tuberculosis activity | |

| Nickel (Ni(II)) | Variable, can accelerate activity against certain cancer cell lines | |

| Cobalt (Co(II)) | Can contribute to overall biological activity |

Conformational Isomerism and Its Structural and Biological Implications

The structural flexibility of thiosemicarbazones allows for the existence of different conformational isomers and tautomeric forms, which can significantly influence their chemical reactivity, stability, and pharmacological behavior.

Thiosemicarbazones can exist as E (trans) and Z (cis) isomers with respect to the C=N double bond. The relative stability of these isomers can be influenced by intramolecular hydrogen bonding, steric hindrance, and electronic effects. These different conformations can impact how the molecule interacts with its biological targets. For instance, detailed NMR analysis of some thiosemicarbazone derivatives has revealed the presence of both Z and E stereoisomers, with the E configuration often being the major isomer.

Furthermore, thiosemicarbazones can exhibit thione-thiol tautomerism, existing in equilibrium between the thioketo (-C=S) and thioenol (-C-SH) forms. This tautomerism affects the electronic density and hydrogen bonding patterns, which in turn influences the ligand-binding properties and stability in biological systems. The ability to exist in these different forms allows thiosemicarbazones to adapt their structure for optimal interaction with biological targets. Understanding these structural variations is crucial for optimizing the pharmacological potential of these compounds.

Future Research Directions and Prospects

Design and Synthesis of Novel (1E)-1-(4-hydroxyphenyl)ethanone Thiosemicarbazone Analogs with Enhanced Specificity

The inherent modularity of the thiosemicarbazone scaffold, which is synthesized through the condensation of a thiosemicarbazide (B42300) with a ketone or aldehyde, provides a fertile ground for the creation of novel analogs. nih.govpreprints.org Future synthetic strategies will likely focus on modifying the (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone structure to enhance target specificity and biological efficacy.

Key areas for synthetic modification include:

Substitution on the Phenyl Ring: Introducing various functional groups onto the 4-hydroxyphenyl moiety can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets.

Modification of the Thiosemicarbazide Backbone: Alterations to the N4 position of the thiosemicarbazide portion of the molecule can be explored to improve pharmacological properties. nih.gov For instance, the introduction of amino acids could facilitate conjugation to peptides, while sugar moieties like glucose might enhance uptake by cancer cells. preprints.orgresearchgate.net

Bioisosteric Replacement: Replacing the sulfur atom in the thiocarbonyl group with selenium or other bioisosteres could lead to analogs with altered reactivity and biological activity.

These synthetic efforts aim to generate a library of derivatives with fine-tuned properties, leading to compounds with improved selectivity for specific enzymes or cellular receptors, and potentially reduced off-target effects.

| Modification Site | Potential Substituents | Desired Outcome |

|---|---|---|

| Phenyl Ring (Hydroxyl Group) | Alkoxy groups, halogens, nitro groups | Modulate lipophilicity and electronic properties |

| N4 position of Thiosemicarbazide | Alkyl chains, aromatic rings, amino acids, sugars | Enhance target binding and cellular uptake |

| Thiocarbonyl Group | Selenium (selenosemicarbazone) | Alter reactivity and biological activity |

Exploration of New Biological Targets and Mechanisms of Action

While the anticancer and antimicrobial activities of thiosemicarbazones are well-documented, the precise molecular targets and mechanisms of action for (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone are not fully elucidated. nih.govsmolecule.com Future research should aim to identify novel biological targets and further unravel its mechanistic pathways.

Current research suggests that thiosemicarbazones can exert their biological effects through various mechanisms, including:

Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis and repair, making it a key target in cancer therapy. nih.govbenthamopenarchives.com

Iron Chelation: By binding to intracellular iron, these compounds can disrupt essential metabolic processes that are iron-dependent. nih.gov

Generation of Reactive Oxygen Species (ROS): The formation of ROS can induce oxidative stress, leading to cellular damage and apoptosis, particularly in cancer cells. nih.gov

Inhibition of Topoisomerases: These enzymes are involved in DNA replication, and their inhibition can lead to bacterial and cancer cell death. mdpi.com

Future investigations could employ a range of techniques, such as proteomics, genomics, and molecular docking studies, to identify new protein interactions and signaling pathways affected by (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone. smolecule.comnih.gov This could reveal novel applications in areas beyond cancer and infectious diseases, potentially including neurodegenerative disorders or inflammatory conditions.

Development of Advanced Computational Models for Prediction and Optimization

Computational chemistry offers powerful tools for the rational design and optimization of therapeutic agents. mdpi.com The development of advanced computational models will be instrumental in accelerating the discovery of novel (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone analogs with improved properties.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of thiosemicarbazone derivatives with their biological activities, enabling the prediction of potency for newly designed compounds. nih.gov

Molecular Docking: These simulations can predict the binding orientation and affinity of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone and its analogs to specific biological targets, providing insights into the molecular basis of their activity. smolecule.comresearchgate.net

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, stability, and reactivity of these compounds, aiding in the understanding of their chemical behavior and interaction mechanisms. mdpi.comrsc.orgresearchgate.net

By integrating these computational methods, researchers can screen large virtual libraries of potential analogs, prioritize candidates for synthesis, and optimize their structures for enhanced efficacy and reduced toxicity in a more time- and cost-effective manner. mdpi.com

| Computational Method | Application | Predicted Properties |

|---|---|---|

| QSAR | Predicting biological activity of new analogs | Potency, Efficacy |

| Molecular Docking | Simulating ligand-protein interactions | Binding affinity, Binding mode |